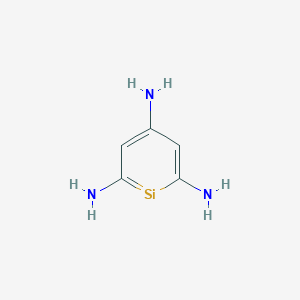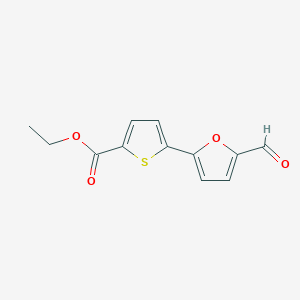
Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle est un composé hétérocyclique qui contient à la fois des cycles furanne et thiophène. Ces types de composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle implique généralement la condensation de dérivés du furanne et du thiophène. Une méthode courante est la réaction de Gewald, qui implique la condensation d'un dérivé de l'acide thioglycolique avec un composé carbonylé α,β-insaturé en conditions basiques . Une autre méthode est la synthèse de Paal-Knorr, qui implique la cyclisation de composés 1,4-dicarbonylés avec des agents sulfurants comme le pentasulfure de phosphore .
Méthodes de production industrielle
La production industrielle de dérivés du thiophène implique souvent des réactions à grande échelle utilisant des voies de synthèse similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées comme la chromatographie et la cristallisation sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle peut subir différents types de réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Halogènes (par exemple, chlore, brome), agents nitrants (par exemple, acide nitrique)
Principaux produits formés
Oxydation : 5-(5-carboxyfuran-2-yl)thiophène-2-carboxylate d'éthyle
Réduction : 5-(5-hydroxyméthylfuran-2-yl)thiophène-2-carboxylate d'éthyle
Substitution : Divers dérivés halogénés ou nitrés du cycle thiophène
Applications De Recherche Scientifique
Le 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré comme composé de tête potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que des enzymes ou des récepteurs, pour exercer ses effets. Les voies exactes impliquées peuvent varier, mais elles impliquent souvent la modulation de processus cellulaires comme la transduction du signal ou l'expression génique .
Mécanisme D'action
The mechanism of action of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular processes like signal transduction or gene expression .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(5-carboxyfuran-2-yl)thiophène-2-carboxylate d'éthyle
- 5-(5-hydroxyméthylfuran-2-yl)thiophène-2-carboxylate d'éthyle
- Divers dérivés halogénés ou nitrés du cycle thiophène
Unicité
Le 5-(5-formylfuran-2-yl)thiophène-2-carboxylate d'éthyle est unique en raison de la présence à la fois de cycles furanne et thiophène, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe formyle fournit également un groupe fonctionnel polyvalent pour d'autres modifications chimiques, ce qui en fait un composé précieux en chimie synthétique et en développement de médicaments .
Propriétés
Numéro CAS |
647023-91-4 |
|---|---|
Formule moléculaire |
C12H10O4S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)11-6-5-10(17-11)9-4-3-8(7-13)16-9/h3-7H,2H2,1H3 |
Clé InChI |
WVBRGFXGONKCCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(S1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
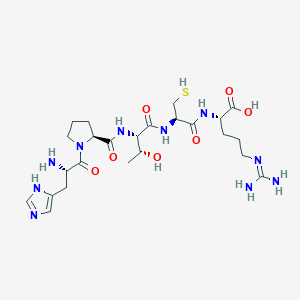
![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
silane](/img/structure/B12604387.png)
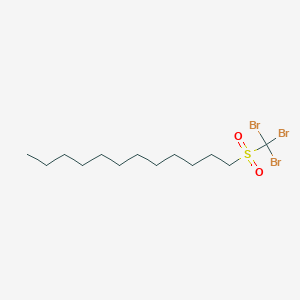

![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
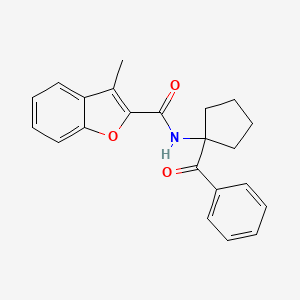
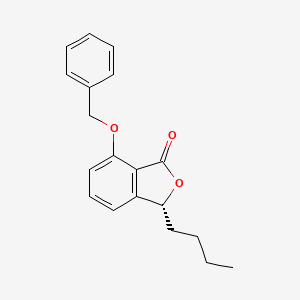
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
